molecular formula C12H9NS2 B1584921 Naphtho[1,2-d]thiazole, 2-(methylthio)- CAS No. 51769-43-8

Naphtho[1,2-d]thiazole, 2-(methylthio)-

Cat. No. B1584921
CAS RN: 51769-43-8
M. Wt: 231.3 g/mol
InChI Key: NCJSBVUUUHBCQS-UHFFFAOYSA-N
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Description

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a heterocyclic compound. It has a molecular formula of C12H9NS and a molecular weight of 199.272 .


Synthesis Analysis

The synthesis of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .


Molecular Structure Analysis

The molecular structure of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 .


Physical And Chemical Properties Analysis

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a solid at 20 degrees Celsius . It has a melting point of 64.0 to 69.0 °C and a boiling point of 248 °C/20 mmHg . It is soluble in toluene and ethanol .

Scientific Research Applications

Photosensitive Material Industry

Naphtho[1,2-d]thiazole, 2-(methylthio)-: is utilized in the photosensitive material industry to enhance and improve the light sensitivity and color sensitivity of color films, particularly for the red spectrum . This compound is a key raw material in the synthesis of spectrum sensitization dyes, which are crucial for the development of various photosensitive materials.

Biological Activities

Thiazoles, including 2-(methylthio)-naphtho[1,2-d]thiazole , exhibit a wide range of biological activities. They are known for their antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The position of substituents on the thiazole ring significantly influences these biological outcomes.

Antimicrobial Applications

The antimicrobial activity of thiazole derivatives has been extensively studied. For instance, compounds like 2-(methylthio)-naphtho[1,2-d]thiazole have been investigated for their uptake into microbial cells and their potential to inhibit DNA gyrase, which is a critical enzyme for bacterial DNA replication .

Organic Optoelectronics

In the field of organic optoelectronics, thiazole-based compounds are used due to their excellent optical, electrical, and photoelectric properties. They are integral in the development of organic light emitting diodes (OLEDs) and luminescent sensors .

Synthesis of Spectrum Sensitization Dyes

This compound plays a pivotal role in the synthesis of spectrum sensitization dyes used in the photography industry. These dyes are essential for enhancing the performance of photosensitive materials across the visible to near-infrared light spectrum .

Drug Design and Development

The molecular structure of thiazoles, including 2-(methylthio)-naphtho[1,2-d]thiazole , allows for various orientations towards target sites in drug design. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interactions, making it a valuable scaffold in medicinal chemistry .

Safety And Hazards

When handling “Naphtho[1,2-d]thiazole, 2-(methylthio)-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” has attracted interest due to its unique properties and various potential applications in a range of fields. It is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . Future research may focus on enhancing the yield and reducing the production cost of this compound .

properties

IUPAC Name

2-methylsulfanylbenzo[e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJSBVUUUHBCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068670
Record name Naphtho[1,2-d]thiazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,2-d]thiazole, 2-(methylthio)-

CAS RN

51769-43-8
Record name 2-(Methylthio)naphtho[1,2-d]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51769-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(1,2-d)thiazole, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051769438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[1,2-d]thiazole, 2-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphtho[1,2-d]thiazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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